N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is an intriguing compound notable for its multifaceted applications in scientific research. Its unique chemical structure provides a wide array of possibilities for various chemical reactions and interactions, making it a valuable component in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves several key steps:
Preparation of Benzofuran-2-carboxylic Acid: : Benzofuran-2-carboxylic acid can be synthesized from benzofuran via oxidation using appropriate reagents like potassium permanganate or chromium trioxide.
Formation of Pyrazole Derivative: : 3-(trifluoromethyl)-1H-pyrazole can be synthesized from commercially available starting materials such as 3-trifluoromethyl acetophenone and hydrazine hydrate.
Coupling Reaction: : The key step involves coupling the pyrazole derivative with the benzofuran-2-carboxylic acid or its activated form (such as an acyl chloride or ester) in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
In industrial settings, the preparation of this compound may utilize continuous flow chemistry to optimize reaction conditions and scale up production. This method ensures higher yields, increased safety, and improved efficiency compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo oxidation reactions, especially at the benzofuran moiety, leading to the formation of quinone derivatives under strong oxidizing conditions.
Reduction: : Reduction of the compound can target the carboxamide group, potentially yielding amine derivatives.
Substitution: : Substitution reactions may occur on the benzofuran ring or the pyrazole ring, depending on the nature of the substituent and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Nucleophilic or electrophilic substitution reactions typically require catalysts or activating agents like Friedel-Crafts catalysts or base/acid conditions.
Major Products
Oxidation Products: : Quinone derivatives of benzofuran.
Reduction Products: : Amine derivatives from the reduction of the carboxamide group.
Substitution Products: : Varied substituted derivatives depending on the reaction pathway.
Scientific Research Applications
Chemistry
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in the design and synthesis of new compounds for pharmaceutical research.
Biology
In biological research, this compound can be used to study molecular interactions, enzyme binding, and as a potential lead compound in drug discovery efforts due to its unique structure.
Medicine
Its potential as a therapeutic agent is under investigation, particularly in targeting specific pathways involved in diseases like cancer and inflammatory conditions. The trifluoromethyl group enhances its metabolic stability and bioavailability.
Industry
Industrially, it may be applied in the development of new materials, agrochemicals, and specialty chemicals due to its robust chemical properties and reactivity.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group contributes to its ability to form strong interactions with biological macromolecules, enhancing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(trifluoromethyl)phenyl)ethyl)benzofuran-2-carboxamide: : Similar structure but with a phenyl group instead of a pyrazole.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzothiophene-2-carboxamide: : Benzothiophene ring replacing benzofuran.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)indole-2-carboxamide: : Indole ring instead of benzofuran.
Uniqueness
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the combination of its trifluoromethyl-pyrazole and benzofuran moieties, which confer unique reactivity and interaction potential compared to similar compounds. This makes it particularly valuable in fields requiring precise molecular interactions and stability.
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Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-5-7-21(20-13)8-6-19-14(22)12-9-10-3-1-2-4-11(10)23-12/h1-5,7,9H,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVBEZWUCGTBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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